molecular formula C10H14BrNO B028330 2-(4-Bromophenoxy)-N,N-dimethylethylamine CAS No. 2474-07-9

2-(4-Bromophenoxy)-N,N-dimethylethylamine

Cat. No. B028330
Key on ui cas rn: 2474-07-9
M. Wt: 244.13 g/mol
InChI Key: MOVOYJFCKMYLHQ-UHFFFAOYSA-N
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Patent
US08481733B2

Procedure details

Prepared according to the procedure analogous to that described above for [2-(4-Bromo-phenoxy)-ethyl]-diethyl-amine, except using (2-chloro-ethyl)-dimethylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][CH2:8][N:9]([CH2:12]C)[CH2:10]C)=[CH:4][CH:3]=1.Cl.ClCCN(C)C>>[Br:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][CH2:8][N:9]([CH3:12])[CH3:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(OCCN(CC)CC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(OCCN(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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